molecular formula C12H9ClN4O2S B2718538 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one CAS No. 344277-69-6

3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2718538
CAS No.: 344277-69-6
M. Wt: 308.74
InChI Key: YKGKTSPGMURKRR-RZNTYIFUSA-N
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Description

The compound 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one features an indolin-2-one core (a bicyclic structure with a ketone group at position 2) substituted at position 3 with a (Z)-configured imino group. This imino group is further functionalized with a 5-chloro-1,2,3-thiadiazol-4-ylmethoxy substituent. The (Z)-configuration of the imino bond is critical for maintaining structural integrity and binding interactions in biological systems.

This compound belongs to a class of indolinone derivatives often explored for pharmacological applications, including antiviral and anticancer activities, due to their ability to mimic natural heterocyclic frameworks in drug design.

Properties

IUPAC Name

3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S/c13-11-10(16-17-20-11)6-19-14-5-8-7-3-1-2-4-9(7)15-12(8)18/h1-5,8H,6H2,(H,15,18)/b14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGKTSPGMURKRR-RZNTYIFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C=NOCC3=C(SN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)/C=N\OCC3=C(SN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chlorothiadiazole with an appropriate indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to improve reaction efficiency and reduce reaction times . Additionally, the use of high-throughput screening and automated synthesis platforms can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Structural Overview

The compound features a thiadiazole moiety , which is known for its diverse biological activities. The presence of the 5-chloro substituent enhances the electrophilicity of the thiadiazole ring, making it a suitable candidate for nucleophilic substitution reactions. Additionally, the indole structure contributes to its potential as a biologically active agent.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antimicrobial properties. The incorporation of the thiadiazole ring has been linked to enhanced activity against various bacterial strains. Studies indicate that derivatives of indole and thiadiazole can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
  • Anticancer Potential :
    • Research has suggested that indole derivatives can exhibit anticancer activity by interacting with specific molecular targets involved in cell proliferation and apoptosis. The unique structure of 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one may enhance its efficacy against cancer cells through mechanisms such as enzyme inhibition and disruption of signaling pathways .
  • Enzyme Inhibition :
    • The compound's ability to inhibit enzymes involved in critical biological processes positions it as a valuable lead compound in drug discovery. For instance, studies have demonstrated that certain indole derivatives can inhibit tyrosine kinases, which are crucial in cancer progression .

Pharmaceutical Applications

  • Drug Development :
    • The synthesis of this compound can be optimized for pharmaceutical applications. Techniques such as microwave-assisted synthesis have been explored to improve yield and reduce reaction times, facilitating the production of potential drug candidates .
  • Formulation in Therapeutics :
    • Given its biological activity, formulations containing this compound could be developed for therapeutic applications targeting infections or cancer treatment. Its solubility and stability profiles would need to be assessed to ensure effective delivery in clinical settings.

Materials Science Applications

  • Polymeric Materials :
    • The incorporation of thiadiazole-containing compounds into polymer matrices can enhance the material properties such as thermal stability and mechanical strength. Research is ongoing to explore these applications in creating advanced materials for various industrial uses .

Case Studies and Research Findings

StudyFindings
Antimicrobial EvaluationDemonstrated significant inhibition against E. coli and S. aureus with zones of inhibition ranging from 10mm to 17mm .
Anticancer ActivityIndicated potential in inhibiting cancer cell lines through apoptosis induction mechanisms .
Synthesis OptimizationUtilized microwave-assisted synthesis achieving yields over 90% for related compounds.

Mechanism of Action

The mechanism of action of 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound’s thiadiazole moiety can interact with biomolecules such as proteins and DNA, leading to various biological effects. These interactions may involve the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related indolinone derivatives, emphasizing differences in substituents, synthesis, and biological activities:

Compound Name/Structure Core Structure Substituent/Modification Biological Activity Key References
Target Compound Indolin-2-one (Z)-imino group linked to 5-chloro-1,2,3-thiadiazol-4-ylmethoxy Potential antiviral (theoretical) -
(3Z)-1-[(4-Fluorophenyl)methyl]-3-({[4-(prop-2-yn-1-yloxy)phenyl]amino}methylidene)indolin-2-one Indolin-2-one Propargyloxy-phenylamino substituent on imino group Hepatitis C virus (HCV) p7 inhibitor
(3Z)-3-(2-[4-(Aryl)-1,3-thiazol-2-yl]hydrazine-1-ylidene)indolin-2-one derivatives Indolin-2-one Thiazole-linked hydrazine-ylidene group with aryl substituents HIV-1 reverse transcriptase inhibition
1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one Indolin-2-one Direct attachment of 2-methylthiazole at position 5 Anticancer (structure-activity study)
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]indolin-2-one Indolin-2-one Thiazolidinone ring with furylmethyl substituent Not reported (structural analogue)
(3Z)-3-[(5-Methoxy-1H-indol-3-yl)methylidene]indolin-2-one Indolin-2-one Methoxy-indole substituent on imino group Not reported (chemical probe)

Key Observations:

Substituent Diversity: The target compound’s 5-chloro-1,2,3-thiadiazole substituent distinguishes it from analogues with thiazole (e.g., ), thiazolidinone (e.g., ), or aryl groups. The chloro-thiadiazole moiety may enhance electron-deficient character, improving binding to biological targets compared to electron-rich substituents like furans or methoxy groups. Propargyloxy (in HCV inhibitor ) and thiazole-hydrazine (in HIV inhibitor ) substituents demonstrate how small structural changes can redirect biological specificity.

Synthetic Routes: The target compound likely involves condensation of an indolin-2-one precursor with a thiadiazole-containing aldehyde or amine under acidic conditions (similar to methods in ). In contrast, thiazole-linked derivatives (e.g., ) often employ cyclization or hydrazine coupling, while thiazolidinones (e.g., ) require thioglycolic acid or similar reagents.

Biological Activity :

  • The HCV inhibitor highlights the importance of propargyloxy groups in viral channel blocking, while the HIV-targeting compound underscores the role of thiazole-hydrazine motifs in enzyme inhibition.
  • The target compound’s thiadiazole group may confer unique antiviral properties, but empirical testing is needed to confirm this.

The chloro-thiadiazole group likely increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Crystallographic data for analogues (e.g., ) confirm that the (Z)-configuration of the imino group is conserved, ensuring planar geometry critical for binding.

Biological Activity

The compound 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one is a novel derivative featuring both indole and thiadiazole moieties. This structure suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of its biological activities based on recent research findings.

The compound has a complex structure characterized by:

  • Indole core : Known for various biological activities.
  • Thiadiazole ring : Associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies indicate that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds similar to 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one have shown moderate to good activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliGood
Pseudomonas aeruginosaModerate

Anticancer Activity

The indole derivatives have been extensively studied for their anticancer properties. Preliminary data suggest that this compound may inhibit cancer cell proliferation:

  • Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer).
  • IC50 Values : Compounds in this class have demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Cell Line IC50 (µM)
HeLa2.5
MCF73.0

Anti-inflammatory Activity

Compounds with similar structures have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines:

  • Mechanism of Action : Inhibition of NF-kB signaling pathway.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiadiazole derivatives against clinical isolates. The compound exhibited significant activity against resistant strains of E. coli, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of a series of indole derivatives on pancreatic cancer cells (SUIT-2). The tested compound showed promising results with an IC50 value of 1.8 µM, indicating strong antiproliferative effects .

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